1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-([1,1’-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyrazole with a biphenyl derivative under acidic or basic conditions to form the desired pyrazolo[3,4-d]pyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Medicine: Explored for its potential as an anticancer agent, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: A structurally related compound with potential therapeutic applications.
Uniqueness
1-([1,1’-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and its potent activity as a CDK2 inhibitor. This makes it a valuable compound for further research and development in the field of medicinal chemistry .
Biological Activity
1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound is notable for its biphenyl moiety, which enhances its structural complexity and potential biological activity. Pyrazolo[3,4-d]pyrimidines are recognized for a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound's molecular formula is C15H13N5, with a molecular weight of approximately 253.30 g/mol. The structural features include a biphenyl group that contributes to its lipophilicity and potentially improves interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antimicrobial properties against various bacterial strains and fungi. The presence of the amino group at the 5-position is crucial for enhancing these interactions. For example, studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
One of the most promising aspects of this compound is its potential as an anticancer agent. The compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. Molecular docking studies suggest favorable binding interactions with CDK2, indicating that this compound could effectively inhibit cancer cell proliferation .
Table 1: Comparison of Biological Activities of Related Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Amino-2-(2-bromophenyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one | Bromophenyl substitution | Antimicrobial |
6-Methyl-5-amino-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Methyl group at position 6 | Anticancer |
7-Hydroxy-5-amino-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Hydroxy group at position 7 | Anti-inflammatory |
This table illustrates how varying substituents on the pyrazolo[3,4-d]pyrimidine scaffold can influence biological activity.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and proteins. For instance, inhibition studies have demonstrated that this compound can significantly reduce the activity of CDK2 in vitro. This inhibition leads to cell cycle arrest in cancer cells, providing a potential therapeutic strategy against tumors that are dependent on CDK activity .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives. For example:
- Study on EGFR Inhibition : A recent study synthesized new derivatives that showed excellent inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase with IC50 values as low as 0.034 μM. This highlights the potential of pyrazolo[3,4-d]pyrimidines in targeting specific cancer pathways .
- Antimicrobial Evaluation : Another investigation assessed various derivatives against bacterial strains and found that certain modifications led to enhanced antimicrobial efficacy compared to traditional antibiotics .
Properties
Molecular Formula |
C17H13N5O |
---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
5-amino-1-(4-phenylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H13N5O/c18-21-11-19-16-15(17(21)23)10-20-22(16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,18H2 |
InChI Key |
WRKIBSNZFKZPSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=N3)C(=O)N(C=N4)N |
Origin of Product |
United States |
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